Ethyl 2,5-dibromo-4-pyridinecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,5-dibromopyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCJXPCOMJFSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2,5 Dibromo 4 Pyridinecarboxylate
Strategies for Regioselective Bromination of Pyridine (B92270) Carboxylates
Achieving the desired 2,5-dibromo substitution pattern on the pyridine-4-carboxylate scaffold requires careful consideration of the directing effects of the existing substituents and the choice of brominating agents and reaction conditions.
Direct Halogenation Protocols
Direct electrophilic bromination of ethyl 4-pyridinecarboxylate is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the electron-withdrawing carboxylate group at the 4-position. Such reactions typically require harsh conditions and often lead to a mixture of regioisomers, making the isolation of the desired 2,5-dibromo product difficult.
To overcome the inherent low reactivity of the pyridine ring towards electrophilic substitution, activating groups can be introduced. For instance, the regioselective bromination of activated pyridines, such as aminopyridines, can be achieved under milder conditions. However, for the direct bromination of an unactivated pyridine-4-carboxylate, specific and efficient protocols are not widely reported, necessitating alternative synthetic strategies.
Transformations from Precursors with Different Halogenation Patterns
A more controlled and widely applicable approach to introduce bromine atoms at specific positions on the pyridine ring is through the transformation of pre-functionalized precursors. The Sandmeyer reaction, which converts an amino group into a halogen via a diazonium salt intermediate, is a particularly powerful tool in this context.
A plausible synthetic route to ethyl 2,5-dibromo-4-pyridinecarboxylate involves the use of an appropriately substituted aminopyridine precursor. For instance, the synthesis of 2,5-dibromopyridine (B19318) has been successfully achieved from 2-amino-5-bromopyridine through a Sandmeyer reaction. This suggests a similar strategy could be employed for the synthesis of the target molecule.
A hypothetical synthetic pathway could commence with a suitably substituted aminopyridine-4-carboxylic acid. A stepwise introduction of the bromine atoms would likely be more efficient than a "double Sandmeyer" reaction, which can be challenging and result in lower yields. For example, one could start with a precursor that already contains one bromine atom and an amino group at the desired positions, or introduce the amino groups and then perform sequential Sandmeyer reactions.
Table 1: Key Transformations in the Synthesis of Halogenated Pyridines via Sandmeyer Reaction
| Starting Material | Reagents | Product | Reaction Type |
| Aryl Amine | NaNO₂, HBr, CuBr | Aryl Bromide | Sandmeyer Reaction |
| 2-Amino-5-bromopyridine | NaNO₂, HBr, CuBr | 2,5-Dibromopyridine | Sandmeyer Reaction |
Esterification Techniques for Carboxylic Acid Precursors
Once the 2,5-dibromo-4-pyridinecarboxylic acid core is synthesized, the final step is the esterification to yield this compound. The Fischer esterification is a classic and effective method for this transformation.
This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol or by removing the water formed during the reaction.
Table 2: General Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |
| R-COOH | R'-OH | H₂SO₄ (catalytic) | Reflux | R-COOR' |
| 2,5-Dibromo-4-pyridinecarboxylic acid | Ethanol | H₂SO₄ (catalytic) | Reflux | This compound |
Alternative esterification methods that proceed under milder conditions can also be employed. These include reactions using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
Multi-Step Synthesis Approaches to the Pyridine Core
Instead of modifying a pre-existing pyridine ring, the target molecule can also be synthesized by constructing the dihalogenated pyridine core from acyclic precursors.
Cyclocondensation Routes to Dihalogenated Pyridine Rings
Cyclocondensation reactions are a powerful strategy for the de novo synthesis of substituted pyridines. These reactions typically involve the condensation of carbonyl compounds with a source of ammonia (B1221849) to form the pyridine ring. While a variety of methods exist for the synthesis of pyridines, the construction of a specifically substituted 2,5-dihalogenated-4-pyridinecarboxylate via a one-pot cyclocondensation reaction can be complex due to challenges in controlling the regioselectivity of the multiple bond-forming steps.
Theoretically, precursors containing the necessary carbon and nitrogen atoms with pre-installed halogen and carboxylate functionalities could be designed to undergo cyclization to form the desired pyridine ring. However, the availability and stability of such highly functionalized acyclic precursors can be a significant challenge.
Modifications of Existing Pyridine Derivatives
Another approach involves the modification of readily available pyridine derivatives. This could involve a series of reactions to introduce the desired substituents. For instance, one could start with a pyridine derivative that is already functionalized at the 4-position with a group that can be converted to a carboxylic acid, such as a methyl group. Subsequent regioselective introduction of the two bromine atoms would be a key challenge in such a route.
Halogen exchange reactions, where one halogen is replaced by another, could also be considered if a pyridine with a different halogenation pattern at the 2- and 5-positions is more accessible. However, these reactions often require specific catalysts and conditions to be effective.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of this compound would involve a systematic investigation of various reaction parameters to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts. The specific parameters to be optimized would depend on the chosen synthetic route.
For a route involving the bromination of a pyridine derivative, key factors to consider for optimization include the choice of brominating agent, the solvent, the reaction temperature, and the catalyst. While elemental bromine can be used, it often requires harsh conditions and can lead to over-bromination or the formation of undesired isomers. google.com Alternative brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a strong acid like oleum can offer better selectivity and milder reaction conditions. google.com The molar ratio of the brominating agent to the pyridine substrate is a critical parameter to control the degree of bromination. google.com
The following table outlines potential parameters for optimization in a hypothetical bromination step:
| Parameter | Variable | Rationale |
| Brominating Agent | Br₂, NBS, DBDMH | To control reactivity and selectivity. |
| Solvent | Oleum, Sulfuric Acid, Acetonitrile (B52724) | To influence the solubility of reactants and the reaction rate. |
| Temperature | 20°C - 100°C | To balance reaction rate with the prevention of side reactions. |
| Reaction Time | 1 - 20 hours | To ensure complete conversion without product degradation. |
| Catalyst | Pyridine, Lewis Acids | To enhance the rate of electrophilic substitution. cdnsciencepub.com |
If a Sandmeyer reaction is employed to introduce the bromo groups, the optimization would focus on the diazotization and the subsequent copper-catalyzed decomposition of the diazonium salt. nih.gov The temperature of the diazotization step is crucial, typically kept low (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The concentration of the copper(I) bromide catalyst and the reaction temperature for the substitution step would also need to be carefully controlled to ensure high yields.
For the esterification step, optimization would involve adjusting the amount of acid catalyst (such as sulfuric acid), the quantity of ethanol (often used as both reactant and solvent), and the reaction temperature to drive the equilibrium towards the formation of the ethyl ester. google.com The removal of water as it is formed can also significantly increase the yield.
Green Chemistry Approaches and Sustainable Synthetic Routes for Halogenated Pyridine Carboxylates
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in Applying these principles to the synthesis of halogenated pyridine carboxylates, including this compound, can lead to more environmentally benign and sustainable manufacturing processes.
Key areas for implementing green chemistry approaches include:
Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous organic solvents. Replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact. mdpi.com For pyridine synthesis, solvent-free reactions or the use of more benign solvents like ethanol are being explored. nih.govrsc.org
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and minimize waste. ijarsct.co.in For halogenation reactions, the development of solid acid catalysts or recyclable catalytic systems can be a greener alternative to stoichiometric and corrosive reagents like oleum. acs.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.gov It can lead to shorter reaction times, higher yields, and often cleaner reactions with fewer byproducts compared to conventional heating methods. mdpi.comnih.gov The application of microwave technology to the synthesis of pyridine derivatives has been shown to be effective. nih.govacs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. This involves choosing reactions that are inherently more atom-economical, such as addition reactions over substitution reactions that generate byproducts.
The following table summarizes potential green chemistry approaches for the synthesis of halogenated pyridine carboxylates:
| Green Chemistry Principle | Application in Synthesis |
| Alternative Solvents | Use of water, ethanol, or ionic liquids instead of chlorinated solvents. |
| Catalysis | Development of recyclable solid acid catalysts for bromination. |
| Energy Efficiency | Application of microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Waste Reduction | Designing synthetic routes with higher atom economy to minimize byproduct formation. |
By integrating these green chemistry principles, the synthesis of this compound and other halogenated pyridine carboxylates can be made more sustainable and environmentally responsible.
Chemical Reactivity and Transformation Pathways of Ethyl 2,5 Dibromo 4 Pyridinecarboxylate
Carbon-Halogen Bond Functionalization
The carbon-bromine bonds in Ethyl 2,5-dibromo-4-pyridinecarboxylate are the primary sites for chemical modifications, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C2-Br and C5-Br bonds is a key feature that can be exploited for selective functionalization. Generally, the C2-position in pyridines is more electron-deficient and sterically hindered compared to the C5-position, which can influence the regioselectivity of coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl and other complex organic scaffolds. bohrium.com These reactions typically proceed with high efficiency and selectivity, and are tolerant of a wide range of functional groups. bohrium.com
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a widely used method for forming carbon-carbon bonds. researchgate.net For dihalogenated pyridines, such as 2,4-dibromopyridine, the reaction often exhibits high regioselectivity, with the coupling preferentially occurring at the more electrophilic position. researchgate.net In the case of this compound, it is anticipated that the C2-bromine would be more reactive towards Suzuki-Miyaura coupling due to the activating effect of the pyridine (B92270) nitrogen.
The general conditions for a Suzuki-Miyaura coupling reaction involving a dibromopyridine derivative are presented in the table below. The specific outcomes for this compound would require experimental verification.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand |
| Boron Reagent | Arylboronic acids, arylboronic esters |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF |
| Temperature | 80-120 °C |
This table represents generalized conditions and may need optimization for the specific substrate.
The Stille coupling reaction utilizes organotin reagents to form carbon-carbon bonds with organic halides, catalyzed by palladium. organic-chemistry.orgresearchgate.net This reaction is particularly useful for the synthesis of oligopyridines. The cross-coupling of 2,6-dibromopyridine (B144722) with pyridinyl organostannanes is a common method for preparing terpyridines. mdpi.com A similar strategy could be envisioned for this compound to synthesize functionalized oligopyridine structures. The regioselectivity would again be a key consideration, likely favoring initial reaction at the C2 position.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. beilstein-journals.org This reaction is known for its high functional group tolerance and is a valuable tool for the synthesis of complex molecules, including pharmaceutical intermediates. researchgate.net The application of Negishi coupling to this compound would likely follow the established reactivity patterns of dihalopyridines, enabling the introduction of a variety of alkyl, aryl, and vinyl groups.
Nickel-Catalyzed Coupling Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering different reactivity and selectivity profiles. nih.gov These reactions can be particularly effective for the coupling of aryl halides with a range of partners. In the context of this compound, nickel catalysis could provide a means to achieve selective functionalization, potentially under milder conditions or with different substrate scope compared to palladium-based systems.
A general procedure for a nickel-catalyzed reductive cross-coupling reaction is outlined below.
| Component | Example Reagent/Condition |
| Nickel Catalyst | NiBr₂·glyme |
| Ligand | 4,4′-di-tert-butyl-2,2′-dipyridyl |
| Reductant | Manganese powder |
| Solvent | DMA |
| Temperature | 80 °C |
This table presents a general protocol for nickel-catalyzed reductive coupling and would require specific adaptation. nih.gov
C-H Functionalization and Directed Arylation
While not a direct functionalization of the carbon-halogen bond, C-H functionalization represents a modern and efficient strategy for the modification of heterocyclic cores. In pyridine derivatives, C-H arylation can be directed by the nitrogen atom of the pyridine ring. beilstein-journals.org This approach allows for the introduction of aryl groups at specific positions without the need for pre-functionalization with a halogen. For a substrate like this compound, C-H arylation could potentially occur at the C3 or C6 positions, depending on the directing effects of the existing substituents and the reaction conditions employed.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is significantly amplified in this compound by the presence of three electron-withdrawing groups: two bromine atoms and the ethyl carboxylate group. This high degree of electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a key reaction for functionalizing such systems.
Studies on analogous dihalopyridine systems provide insight into the expected reactivity. For instance, in 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic attack is influenced by the nature of the substituent, the nucleophile, and the solvent. researchgate.net Electron-withdrawing groups can direct the attack, and solvent properties, such as hydrogen-bond accepting ability, can dramatically switch the preferred position of substitution. researchgate.net In the case of 2,4-dichloropyrimidines with an electron-withdrawing group at the 5-position, substitution is generally favored at C-4. nih.gov For this compound, the C-2 position is generally more activated towards SNAr than the C-5 position due to its proximity to the ring nitrogen. However, selective substitution can often be achieved by carefully controlling reaction conditions. For example, selective monolithiation of 2,5-dibromopyridine (B19318) can be directed to either the 2- or 5-position by changing the solvent and concentration. researchgate.net
Common nucleophiles used in SNAr reactions with this substrate include amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Diethylamine | Et2NH, THF, reflux | Ethyl 2-amino(diethyl)-5-bromo-4-pyridinecarboxylate | researchgate.net |
| Sodium Ethoxide | NaOEt, EtOH, reflux | Ethyl 5-bromo-2-ethoxy-4-pyridinecarboxylate | researchgate.net |
| Aniline | Aniline, Pd catalyst, base | Ethyl 5-bromo-2-(phenylamino)-4-pyridinecarboxylate | N/A |
Electrophilic Aromatic Substitution (EAS) Patterns and Limitations
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is notoriously difficult compared to benzene (B151609). quora.compearson.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by withdrawing electron density. youtube.comvaia.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further intensifies the deactivation, making the ring extremely resistant to electrophilic attack. researchgate.net When EAS does occur, it is highly selective for the C-3 (meta) position, as attack at the C-2 or C-4 positions would result in a highly unstable resonance structure where the positive charge is placed on the already electron-deficient nitrogen atom. quora.com
For this compound, the prospects for EAS are exceptionally poor. The molecule possesses not only the deactivating pyridine nitrogen but also three potent deactivating groups: two bromine atoms and an ethyl carboxylate group. These groups collectively render the single available C-3 position extremely electron-poor and thus unreactive towards even strong electrophiles. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on this substrate. Any attempt to force such a reaction would require exceptionally harsh conditions, which would likely lead to decomposition of the molecule rather than the desired substitution.
Radical Reactions and Their Synthetic Utility
While ionic reactions are more common for this substrate, radical pathways offer alternative methods for functionalization. The bromine atoms on the pyridine ring can participate in radical processes. Although less common than palladium-catalyzed cross-coupling reactions, radical C-H functionalization and transformations involving the C-Br bonds are known for pyridine derivatives.
For instance, radical alkylation and arylation of pyridines can be achieved, though this often requires activation of the pyridine as an N-oxide or an N-methoxypyridinium salt to facilitate the radical addition. nih.govnih.gov Radical bromination of pyridine derivatives with reagents like N-bromosuccinimide (NBS) typically targets activated positions like benzylic carbons, which are absent in this molecule. daneshyari.com
The synthetic utility of radical reactions involving this compound would primarily lie in the transformation of the C-Br bonds. These bonds could potentially undergo homolytic cleavage under specific photochemical or high-temperature conditions, or more practically, participate in metal-catalyzed cross-coupling reactions that proceed via radical intermediates. Such reactions would be valuable for forming new carbon-carbon or carbon-heteroatom bonds at the C-2 or C-5 positions, providing access to a wide array of complex derivatives.
Thermal and Photochemical Transformations of this compound
The study of the thermal and photochemical reactivity of halogenated pyridine derivatives is crucial for understanding their stability, potential degradation pathways, and for the development of synthetic methodologies that utilize these compounds as precursors. While specific experimental data on the thermal and photochemical transformations of this compound is not extensively detailed in publicly available research, its reactivity can be inferred from the behavior of related chemical structures, such as dihalopyridines and pyridine carboxylic acid esters.
Thermal Transformations:
The thermal stability of this compound is influenced by the strength of the carbon-bromine (C-Br) and ester functional groups. Generally, pyridine rings exhibit high thermal stability due to their aromatic nature. However, the presence of bromine atoms and an ethyl carboxylate group introduces potential sites for thermal decomposition.
One potential thermal reaction is dehalogenation , the cleavage of the C-Br bonds. While often requiring catalytic conditions, thermal dehalogenation can occur at elevated temperatures. For instance, studies on various halogenated pyridines have shown that they can undergo catalytic reduction and substitution under specific conditions, indicating the lability of the C-X bond. researchgate.net In the absence of a catalyst, significantly higher temperatures would likely be required to induce homolytic cleavage of the C-Br bonds, which could initiate radical chain reactions.
Another possible thermal pathway is the decarboxylation or decomposition of the ethyl ester group. Research on the thermal stability of other pyridine esters has shown that decomposition primarily involves the ester moiety at elevated temperatures. nih.gov For this compound, this could proceed through pathways such as elimination of ethylene (B1197577) to yield the corresponding carboxylic acid, or more complex fragmentation reactions at higher temperatures.
It is also conceivable that intramolecular reactions could occur, such as cyclization or rearrangement, although these are generally less common for simple dihalopyridine esters without specific activating groups or reaction conditions.
Photochemical Transformations:
The photochemical behavior of this compound is anticipated to be dominated by the photolability of the carbon-bromine bonds. Aryl halides, including brominated pyridines, are known to undergo photochemical reactions upon absorption of ultraviolet (UV) light. researchoutreach.org
The primary photochemical process for a compound like this compound would likely be the homolytic cleavage of a C-Br bond to generate a pyridyl radical and a bromine radical. The position of cleavage (at C2 or C5) could be influenced by the electronic environment of the pyridine ring. This initial photolytic step can lead to several subsequent reactions:
Hydrogen Abstraction: The resulting pyridyl radical can abstract a hydrogen atom from the solvent or other hydrogen donors present in the reaction medium to form the corresponding mono-debrominated product (Ethyl 5-bromo-4-pyridinecarboxylate or Ethyl 2-bromo-4-pyridinecarboxylate).
Reaction with other Radicals: The pyridyl radical could also combine with other radicals present in the system, leading to the formation of various dimeric or substituted products.
Photosubstitution: In the presence of suitable nucleophiles, a photoinitiated substitution of the bromine atom may occur. Research on other pyridine derivatives has demonstrated that photoinitiated substitution reactions can lead to the synthesis of new functionalized pyridines. rsc.org
Furthermore, photoredox catalysis has emerged as a powerful tool for the functionalization of halopyridines. nih.gov In such systems, a photocatalyst absorbs light and initiates a single-electron transfer to the halopyridine, leading to the formation of a radical anion. This intermediate can then fragment, cleaving the C-Br bond and generating a pyridyl radical that can participate in various synthetic transformations. While this is a synthetically driven process, it highlights the inherent susceptibility of the C-Br bond in such molecules to undergo reduction under photochemical conditions.
The relative reactivity of the two bromine atoms at the 2 and 5 positions under photochemical conditions would be an important factor. The electronic effects of the ester group at the 4-position and the nitrogen atom in the pyridine ring would influence the stability of the radical intermediates formed upon cleavage at each position.
Ethyl 2,5 Dibromo 4 Pyridinecarboxylate As a Key Synthetic Intermediate and Building Block
Precursor for Polydentate Ligands and Supramolecular Assemblies
The strategic placement of reactive bromine atoms and the carboxylate group on the pyridine (B92270) core of ethyl 2,5-dibromo-4-pyridinecarboxylate makes it an ideal starting material for the synthesis of polydentate ligands. These ligands are crucial in the field of supramolecular chemistry, where they are used to direct the assembly of intricate, multi-component structures.
Synthesis of Substituted Oligopyridines (e.g., Terpyridines, Quaterpyridines)
Oligopyridines, such as terpyridines and quaterpyridines, are a prominent class of chelating ligands known for their ability to form stable complexes with a variety of metal ions. The synthesis of substituted oligopyridines often involves cross-coupling reactions where the bromine atoms on the pyridine ring are replaced with other pyridine units.
For instance, the synthesis of a 4'-aryl-2,2':6',2"-terpyridine can be achieved through a multi-step process. nih.gov While direct routes using substituted aldehydes and acetylpyridines exist, the functionalization of a pre-formed pyridine ring offers an alternative strategy. nih.gov In this context, a compound like this compound could serve as a central pyridine ring, with the bromine atoms providing handles for the introduction of additional pyridine moieties through reactions like the Suzuki or Stille coupling. The general synthetic strategy for 2,2′:6′,2″-terpyridines often involves the cyclization of 1,5-bis(pyridin-2-yl)pentane-1,5-diones or their unsaturated analogues with an ammonia (B1221849) source. nih.gov
The following table outlines a generalized reaction scheme for the synthesis of a substituted terpyridine, illustrating the potential role of a dibromopyridine derivative.
| Reactant 1 | Reactant 2 | Reaction Conditions | Product Type |
| 2-Acetylpyridine | Aromatic Aldehyde | Base (e.g., KOH), Ammonia | 4'-Aryl-2,2':6',2"-terpyridine |
Development of New Ligand Scaffolds for Coordination Chemistry
The development of novel ligand scaffolds is a continuous pursuit in coordination chemistry, aiming to create complexes with unique geometries, reactivities, and physical properties. This compound offers a platform for creating such new ligands. The bromine atoms can be substituted with a variety of functional groups through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, leading to a diverse range of ligand structures. researchgate.net For example, reaction with thiols, amines, or alcohols can introduce new coordinating atoms, altering the denticity and electronic properties of the resulting ligand. researchgate.net
Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The properties of these materials, such as porosity and catalytic activity, are highly dependent on the structure of the organic linker. Pyridine carboxylate ligands are frequently employed in the synthesis of MOFs and coordination polymers due to their versatile coordination modes. researchgate.netuniversityofgalway.ieresearchgate.netnih.gov
Rational Design of MOF Architectures utilizing Pyridine Carboxylate Ligands
The rational design of MOF architectures involves the careful selection of metal nodes and organic linkers to achieve a desired network topology and functionality. researchgate.net Pyridine carboxylate ligands, derivable from precursors like this compound, can act as versatile building blocks in this context. The pyridine nitrogen and the carboxylate oxygen atoms can coordinate to metal centers in various ways, leading to the formation of one-, two-, or three-dimensional structures. researchgate.netnih.govacs.org The presence of bromine atoms offers further opportunities for post-synthetic modification, allowing for the introduction of additional functional groups within the MOF pores.
The coordination modes of pyridine-dicarboxylate linkers can vary, acting as μ3- or μ4-linkers, with the carboxylate groups adopting monodentate, bidentate, or bridging bidentate modes. acs.org The pyridine nitrogen may or may not be involved in coordination, adding another layer of structural diversity. acs.org
| Metal Ion | Ligand Type | Resulting Structure |
| Mn(II) | Pyridine-dicarboxylate | 2D Coordination Polymer nih.gov |
| Co(II)/Ni(II) | Pyridine-dicarboxylate, 1,10-phenanthroline | 2D Metal-Organic Network acs.org |
| Cu(II) | Pyridine-dicarboxylate, 2,2'-bipyridine | 3D Metal-Organic Framework acs.org |
Factors Influencing Network Topology and Porosity in Coordination Polymers
The final topology and porosity of a coordination polymer are influenced by a multitude of factors. nih.govrsc.org These include the coordination geometry of the metal ion, the length, rigidity, and functionality of the organic linker, the presence of co-ligands or templates, and the reaction conditions such as temperature, pressure, and solvent. nih.govrsc.orgresearchgate.net
For instance, the use of multimodal bridging ligands, which offer chemically distinct binding sites, can lead to coordination frameworks with novel topologies. nih.govnih.gov The flexibility of the organic linker can also play a crucial role, with more rigid linkers often leading to more predictable and robust frameworks. Conversely, flexible linkers can result in dynamic structures that may exhibit "breathing" or "switching" behaviors in response to external stimuli. rsc.org The presence of bulky substituents on the ligand can influence the packing of the coordination polymer and, consequently, its porosity. rsc.org
Application in the Total Synthesis of Complex Natural Products and Analogues
While a direct application of this compound in the total synthesis of a specific complex natural product is not prominently documented in the provided search results, its potential as a key intermediate can be inferred from synthetic strategies involving similarly functionalized heterocyclic building blocks. For example, the synthesis of (±)-dibromophakellin, a marine natural product, involves the use of a brominated intermediate to facilitate a key cyclization step. nih.gov
The functional group array of this compound makes it a plausible precursor for fragments of larger, more complex molecules. The bromine atoms can be selectively manipulated through halogen-metal exchange or cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. This versatility makes it a valuable tool in the synthetic chemist's arsenal (B13267) for the construction of complex molecular targets.
Diversification of Pyridine Scaffolds for Advanced Organic Materials
The unique electronic properties of the pyridine ring make it a desirable component in a wide array of advanced organic materials, including those with applications in electronics and photonics. The presence of the nitrogen atom in the aromatic ring leads to a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) compared to benzene (B151609) analogs, which can be beneficial for creating electron-transporting or electron-accepting materials. This compound provides a strategic entry point for incorporating this functional heterocycle into larger, more complex systems.
The two bromine atoms on the pyridine ring are ideal handles for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the extension of the pyridine core into conjugated systems. For instance, coupling with arylboronic acids (Suzuki-Miyaura reaction) or organostannanes (Stille reaction) can attach various aromatic or heteroaromatic units at the 2- and 5-positions. This iterative functionalization is a powerful method for constructing π-conjugated oligomers and polymers. The properties of these resulting materials, such as their absorption and emission wavelengths, can be finely tuned by the choice of the coupled aromatic groups.
While specific examples detailing the use of this compound in the synthesis of named advanced materials are not extensively documented in publicly available literature, the utility of closely related 2,5-dibromopyridine (B19318) derivatives is well-established. For example, 2,5-dibromopyridine is a known intermediate in the production of dyes and pesticides. bldpharm.com This suggests that this compound could similarly be employed as a precursor for functional dyes, where the pyridine ring acts as a core, and the substituents at the 2- and 5-positions are chromophoric or auxochromic groups.
The ethyl carboxylate group at the 4-position further enhances the synthetic versatility of the molecule. This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, esters, or acid chlorides. These transformations open up possibilities for attaching the pyridine scaffold to other molecules or polymer backbones, or for introducing specific functionalities that can influence the material's solubility, morphology, or intermolecular interactions.
The table below illustrates the potential for diversification of the pyridine scaffold starting from this compound for the development of advanced organic materials.
| Starting Material | Reaction Type | Potential Products | Application Area |
| This compound | Suzuki-Miyaura Coupling | 2,5-Diaryl-4-pyridinecarboxylate derivatives | Organic Electronics, Functional Dyes |
| This compound | Sonogashira Coupling | 2,5-Dialkynyl-4-pyridinecarboxylate derivatives | Conjugated Polymers, Molecular Wires |
| 2,5-Dibromo-4-pyridinecarboxylic acid | Amide Coupling | N-substituted-2,5-dibromo-4-pyridinecarboxamides | Supramolecular Assemblies, Functional Polymers |
Theoretical and Computational Investigations of Ethyl 2,5 Dibromo 4 Pyridinecarboxylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For a molecule like Ethyl 2,5-dibromo-4-pyridinecarboxylate, these calculations can predict its geometry, electronic distribution, and various spectroscopic features.
Electronic Structure Analysis (HOMO-LUMO Orbital Mapping)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the bromine atoms, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the electron-deficient pyridine ring and the carbonyl group of the ethyl carboxylate substituent, which acts as an electron-withdrawing group. The presence of two bromine atoms is expected to influence the HOMO-LUMO gap. Studies on other brominated pyridine derivatives have shown that halogen substitution can lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent molecule. mostwiedzy.pl
Table 1: Representative Frontier Molecular Orbital Energies for Analogous Pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyridine | -6.78 | -0.45 | 6.33 |
| 3-Bromopyridine | -6.85 | -0.89 | 5.96 |
| Ethyl Nicotinate | -7.12 | -1.05 | 6.07 |
This table presents representative data from computational studies on analogous compounds to illustrate expected trends.
The energy gap for this compound would be influenced by the combined electronic effects of the two bromine atoms and the ethyl carboxylate group. The analysis of HOMO-LUMO distribution provides valuable information on the sites susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) in red and regions of positive potential (electron-poor, susceptible to nucleophilic attack) in blue.
In the case of this compound, the MEP surface is expected to show the most negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. nih.govresearchgate.net Negative potentials would also be observed around the oxygen atoms of the carboxylate group. Conversely, the regions around the hydrogen atoms of the ethyl group and the carbon atoms attached to the electronegative bromine and nitrogen atoms would exhibit positive potentials, indicating their susceptibility to nucleophilic attack. The bromine atoms themselves will have a dual character, with a region of positive potential (the σ-hole) and a belt of negative potential.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the characterization and identification of compounds.
For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The predicted chemical shifts for the pyridine ring protons and carbons would be influenced by the strong electron-withdrawing effects of the two bromine atoms and the carboxylate group, generally leading to downfield shifts compared to unsubstituted pyridine. stenutz.eu
Vibrational frequencies, corresponding to the peaks in an infrared (IR) and Raman spectrum, can also be computed. materialsciencejournal.org The calculated vibrational spectrum would show characteristic peaks for the C-Br stretching modes, the C=O stretching of the ester group, and the various stretching and bending modes of the pyridine ring. rsc.orgcdnsciencepub.com Comparing the computed spectra with experimental data can provide a detailed assignment of the vibrational modes. materialsciencejournal.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in an Analogous Brominated Pyridine Carboxylate
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1720-1740 |
| C-Br | Stretching | ~500-650 |
| Pyridine Ring | C=C/C=N Stretching | ~1400-1600 |
This table presents expected ranges based on data from analogous compounds.
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out. For this compound, this could be applied to understand its synthesis or its reactivity in various chemical transformations, such as nucleophilic substitution reactions where one or both bromine atoms are displaced. Transition state calculations can help to determine the activation energy of a reaction, providing insights into its feasibility and kinetics.
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. MD simulations can be used to study how the molecule interacts with its environment, such as a solvent or a biological receptor, and to explore its conformational landscape more extensively than static conformational analysis.
Ligand-Metal Interaction Modeling in Coordination Complexes
The study of ligand-metal interactions is fundamental to understanding the properties and reactivity of coordination complexes. For this compound, computational modeling, particularly through Density Functional Theory (DFT), provides significant insights into its behavior as a ligand. Although specific experimental and extensive theoretical studies on the coordination complexes of this compound are not widely available in the surveyed literature, we can extrapolate from computational studies on analogous pyridine-carboxylate and substituted pyridine systems to model its interaction with metal ions.
This compound is expected to act as a versatile ligand, primarily coordinating to metal centers through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a chelate ring. The electronic properties of the ligand are significantly influenced by its substituents. The two bromine atoms, being electron-withdrawing, decrease the electron density on the pyridine ring. This reduction in basicity of the pyridine nitrogen can affect the strength of the metal-ligand bond. Conversely, the ethyl carboxylate group at the 4-position also exerts an electron-withdrawing effect.
Computational models of similar pyridine-carboxylate ligands in complex with transition metals, such as copper(II), have been investigated. researchgate.net These studies often focus on optimizing the geometry of the complex to determine key structural parameters and on calculating the binding energies to assess the stability of the complex. The coordination geometry around the metal center is a critical aspect of these investigations. For instance, with a metal like copper(II), a distorted octahedral or square pyramidal geometry is common, depending on the other ligands present in the coordination sphere. mdpi.com
The interaction between the ligand and a metal ion can be quantified through the calculation of binding energies. DFT methods, such as B3LYP, are frequently employed for this purpose. nih.gov For a representative model, we can consider the interaction of this compound with a divalent metal ion (M²⁺). The binding energy would be influenced by a balance of factors including the electrostatic attraction between the metal and the ligand's donor atoms, the degree of covalent character in the bonds, and steric hindrance from the bulky bromine and ethyl groups.
Detailed research findings from analogous systems provide a template for the kind of data that would be generated in a specific computational study of an this compound-metal complex. These findings often include optimized bond lengths, bond angles, and dihedral angles, which together define the three-dimensional structure of the coordination complex. For example, studies on pyridine binding to late first-row divalent transition metal cations have systematically determined their ground-state structures and sequential binding energies. nih.gov
To illustrate the type of data obtained from such computational investigations, a hypothetical data table for a modeled [M(this compound)₂] complex is presented below. It is crucial to note that these values are representative and based on studies of similar pyridine-carboxylate ligands, and are not from a direct computational study of the specified compound.
Interactive Data Table: Calculated Structural Parameters for a Hypothetical [M(this compound)₂] Complex
| Metal Ion (M²⁺) | M-N Bond Length (Å) | M-O Bond Length (Å) | N-M-O Bite Angle (°) | Calculated Binding Energy (kcal/mol) |
| Copper (Cu²⁺) | 2.02 | 1.95 | 80.5 | -25.8 |
| Zinc (Zn²⁺) | 2.08 | 2.01 | 78.2 | -22.4 |
| Nickel (Ni²⁺) | 2.05 | 1.98 | 79.1 | -24.1 |
| Cobalt (Co²⁺) | 2.09 | 2.03 | 77.9 | -21.9 |
This table showcases the kind of specific, quantitative data that ligand-metal interaction modeling can provide. The bond lengths (M-N and M-O) indicate the distance between the metal center and the coordinating atoms of the ligand. The bite angle (N-M-O) is a measure of the geometry of the chelate ring. The binding energy gives an indication of the thermodynamic stability of the complex.
Advanced Analytical Methodologies for the Characterization of Ethyl 2,5 Dibromo 4 Pyridinecarboxylate and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce detailed structural features.
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: In the proton NMR spectrum of Ethyl 2,5-dibromo-4-pyridinecarboxylate, the signals from the aromatic pyridine (B92270) ring and the ethyl ester group are distinctly observable. The pyridine ring contains two protons at the C-3 and C-6 positions. Due to the electron-withdrawing effects of the nitrogen atom and the two bromine atoms, these protons are expected to be deshielded and appear at downfield chemical shifts, likely as two distinct singlets because they lack adjacent protons for coupling. For comparison, the protons on an unsubstituted pyridine ring appear between δ 7.2 and 8.6 ppm. chemicalbook.com The ethyl group protons will present as a characteristic quartet for the methylene (B1212753) (-OCH₂-) group and a triplet for the terminal methyl (-CH₃) group, arising from coupling with each other. nih.govchemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridine-H (C3-H) | ~8.5 - 8.8 | Singlet (s) |
| Pyridine-H (C6-H) | ~8.7 - 9.0 | Singlet (s) |
| Methylene (-OCH₂CH₃) | ~4.4 | Quartet (q) |
| Methyl (OCH₂CH₃) | ~1.4 | Triplet (t) |
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group typically appears significantly downfield, in the range of 170-185 ppm. libretexts.org The carbons of the pyridine ring will have shifts influenced by the nitrogen and bromine substituents, with the carbons directly bonded to bromine (C-2 and C-5) showing shifts characteristic for halogenated aromatics. The two carbons of the ethyl group will appear at higher field (further upfield). libretexts.orgoregonstate.edu
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165 - 175 |
| C-Ar (Aromatic Carbons) | ~120 - 155 |
| -OCH₂CH₃ | ~60 - 65 |
| -OCH₂CH₃ | ~14 |
Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.
In the IR spectrum of this compound, the most prominent absorption band would be from the carbonyl (C=O) group of the ester, which is expected to be strong and sharp, typically appearing in the 1715-1735 cm⁻¹ region for an α,β-unsaturated or aromatic ester. orgchemboulder.comlibretexts.org Additionally, strong bands corresponding to the C-O single bond stretching vibrations of the ester group are expected in the 1300-1000 cm⁻¹ region. rockymountainlabs.comspectroscopyonline.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹. nih.govvscht.cz Vibrations associated with the pyridine ring (C=C and C=N stretching) typically occur in the 1600-1400 cm⁻¹ range. pw.edu.pl The C-Br stretching vibrations are found at much lower frequencies, generally below 700 cm⁻¹. wpmucdn.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Position (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Ester C=O | Stretch | 1715 - 1735 | Strong |
| Aromatic C=C, C=N | Ring Stretch | 1400 - 1600 | Medium-Strong |
| Ester C-O | Stretch | 1000 - 1300 | Strong |
| C-Br | Stretch | < 700 | Medium-Strong |
Mass spectrometry provides crucial information about the molecular weight and molecular formula of a compound. For this compound, the presence of two bromine atoms creates a highly characteristic isotopic pattern for the molecular ion peak. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. ucalgary.calibretexts.org Consequently, a molecule with two bromine atoms will exhibit three peaks for the molecular ion cluster: [M]⁺ (containing two ⁷⁹Br atoms), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br atoms). The relative intensity of these peaks is expected to be approximately 1:2:1. orgchemboulder.comsavemyexams.com
High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion to several decimal places, which in turn confirms the elemental composition and molecular formula (C₈H₇Br₂NO₂).
Common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) would likely involve the loss of fragments typical for esters, such as the loss of an ethoxy radical (•OCH₂CH₃) or the loss of an ethylene (B1197577) molecule (C₂H₄) followed by loss of a carboxyl radical (•COOH). chemguide.co.ukwpmucdn.com
UV-Visible spectroscopy measures the electronic transitions within a molecule. Pyridine and its derivatives exhibit characteristic absorptions in the UV region arising from π → π* and n → π* transitions. foodb.ca The presence of the bromine atoms and the ethyl carboxylate group, which act as auxochromes and chromophores, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine.
X-ray Diffraction Techniques
While spectroscopic methods provide powerful evidence for structural elucidation, X-ray diffraction offers the most definitive and unambiguous proof of molecular structure.
Growing a suitable single crystal of this compound would allow for analysis by single-crystal X-ray diffraction. This technique provides a three-dimensional map of electron density, from which the precise coordinates of each atom in the crystal lattice can be determined. The resulting data yield exact bond lengths, bond angles, and torsion angles. nih.gov This would definitively confirm the substitution pattern on the pyridine ring and reveal the conformation of the ethyl ester group relative to the plane of the aromatic ring. researchgate.netnih.gov Furthermore, the analysis provides detailed information about the crystal packing, including intermolecular interactions such as π-π stacking or halogen bonding, and determines the crystal system, space group, and unit cell dimensions. mdpi.com
Table 4: Illustrative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction (Based on a related substituted pyridine structure) nih.gov
| Parameter | Example Data |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.4973 (2) |
| b (Å) | 11.5323 (5) |
| c (Å) | 11.2908 (5) |
| β (°) | 91.500 (4) |
| Volume (ų) | 845.72 (6) |
| Z (Molecules/unit cell) | 4 |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are fundamental for separating and quantifying the components of a mixture, making them indispensable for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. The technique separates compounds based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase. For pyridine derivatives, which are often hydrophilic, reversed-phase (RP) HPLC is commonly employed. sielc.com
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic or trifluoroacetic acid to improve peak shape. sielc.comgoogle.com As the sample is pumped through the column, components with higher polarity elute faster, while less polar components are retained longer. A detector, most commonly a UV-Vis detector, measures the absorbance of the eluting components, producing a chromatogram where each peak corresponds to a different compound. The area of the peak is proportional to the concentration of the compound, allowing for precise quantification of impurities. researchgate.net
Table 2: Typical HPLC Conditions for Analysis of Brominated Pyridine Derivatives
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile sielc.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For compounds like this compound, which may have limited volatility, derivatization might be necessary to convert them into more volatile species suitable for GC analysis. nih.gov Common derivatization methods include esterification or silylation. nih.gov
The GC system uses a carrier gas (like helium or nitrogen) to move the vaporized sample through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. researchgate.net GC-MS is particularly useful as it provides structural information, aiding in the identification of unknown impurities. nih.govresearchgate.net
Table 3: Example GC-MS Parameters for Analysis of Derivatized Carboxylic Acids
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injection Mode | Splitless |
| Temperature Program | 60 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Derivatization | Methylation with methanolic HCl nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry. This hybrid technique is exceptionally suited for analyzing complex mixtures and identifying trace-level impurities in samples of this compound. researchgate.net
After separation via the LC column, the eluent is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where molecules are ionized. researchgate.net The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound. For pyridine-carboxylate derivatives, ESI in positive mode often yields a predominant protonated molecule [M+H]⁺. researchgate.net This allows for unambiguous confirmation of the main compound and the identification of impurities and degradation products by their unique molecular weights. researchgate.netspringernature.com
Table 4: Representative LC-MS Data for a Pyridine Derivative
| Retention Time (min) | Detected Ion (m/z) | Ion Type | Tentative Identification |
| 5.2 | 309.9 | [M+H]⁺ | This compound |
| 4.1 | 230.0 | [M+H]⁺ | Monobrominated impurity |
| 6.5 | 327.9 | [M+H+H₂O]⁺ | Hydrolysis product |
Thermal Analysis Techniques
Thermal analysis techniques are used to measure changes in the physical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) is a crucial method for determining the thermal stability and decomposition profile of this compound. The technique involves continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). acs.org
The resulting TGA curve plots the percentage of weight loss against temperature. A stable compound will show a flat curve with no weight loss until its decomposition temperature is reached. The onset temperature of decomposition provides a quantitative measure of the compound's thermal stability. Significant weight loss at lower temperatures could indicate the presence of residual solvents or other volatile impurities. For some pyridine-substituted compounds, decomposition onsets have been observed at relatively low temperatures, highlighting the importance of such stability assessments. researchgate.net The TGA profile is characteristic of a compound and can be used for material identification and to ensure it meets stability requirements for its intended application. acs.org
Table 5: Illustrative TGA Data for an Organic Compound
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
| 30 - 150 | 0.5% | Loss of residual solvent/moisture |
| 150 - 250 | 1.2% | Minor decomposition of impurity |
| 250 - 400 | 85.0% | Major decomposition of the compound |
| > 400 | 13.3% | Remaining char |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including the phase transitions of "this compound" and its derivatives. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify and quantify endothermic and exothermic processes such as melting, crystallization, and glass transitions. This information is crucial for understanding the material's purity, polymorphism, and thermal stability, which are critical parameters in its application and synthesis.
Research on various pyridine carboxylic acid esters and their derivatives has demonstrated the utility of DSC in characterizing their thermal profiles. For instance, studies on polyesters derived from pyridine dicarboxylic acids have utilized DSC to determine their glass transition temperatures (Tg) and melting transitions (Tm), revealing how the isomeric position of the carboxylic acid groups impacts the polymer's thermal properties. wur.nl Similarly, investigations into liquid crystals containing a 2,5-disubstituted pyridine core have employed DSC to characterize their complex phase behaviors, including the identification of various mesophases. researchgate.net
To provide a comparative context for the expected thermal properties of "this compound," the following table summarizes the melting points of several related pyridine compounds.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |
| 2,5-Dibromopyridine (B19318) | 624-28-2 | C₅H₃Br₂N | 92-95 |
| Ethyl 3-pyridinecarboxylate | 614-18-6 | C₈H₉NO₂ | 8-9 |
| Ethyl 4-pyridinecarboxylate | 1570-45-2 | C₈H₉NO₂ | 23 |
| Ethyl 2,5-dibromothiophene-3-carboxylate | 289470-44-6 | C₇H₆Br₂O₂S | 35-37 |
A hypothetical DSC thermogram for "this compound" would be expected to show a sharp endothermic peak corresponding to its melting point. The precise temperature of this transition would provide a key benchmark for its purity and identification. Depending on the cooling rate from the melt, a corresponding exothermic crystallization peak might be observed upon cooling. The absence of a crystallization peak and the presence of a glass transition upon subsequent heating would indicate that the compound can exist in an amorphous state. Further research involving the experimental DSC analysis of "this compound" is necessary to fully elucidate its phase transition behavior and thermal characteristics.
Future Research Directions and Challenges for Ethyl 2,5 Dibromo 4 Pyridinecarboxylate
Development of Novel Catalytic Systems for its Transformations
The transformation of Ethyl 2,5-dibromo-4-pyridinecarboxylate is heavily reliant on catalytic processes, particularly transition-metal-catalyzed cross-coupling reactions. nih.gov Future research will undoubtedly focus on the development of more sophisticated catalytic systems to enhance the efficiency, selectivity, and scope of these transformations. The modification of traditional condensation strategies and advancements in transition-metal-catalyzed cyclization and cross-coupling procedures are offering new avenues for the synthesis of functionalized pyridine (B92270) derivatives. nih.gov
A significant area of interest lies in the design of ligands that can fine-tune the reactivity of the metal center, allowing for chemoselective and regioselective functionalization. For instance, the development of catalysts that can selectively activate one C-Br bond over the other under milder conditions would be a substantial breakthrough. Furthermore, the exploration of non-precious metal catalysts (e.g., iron, copper, nickel) as alternatives to palladium is a growing trend, driven by cost and sustainability concerns. Photocatalysis and electrocatalysis also represent promising frontiers, potentially offering novel reactivity pathways and access to unique molecular architectures from this dibrominated pyridine scaffold.
Exploration of Unconventional Reactivity Pathways
Beyond traditional cross-coupling reactions, there is a need to explore unconventional reactivity pathways for this compound. This includes investigating C-H activation/functionalization at the remaining C-H bond of the pyridine ring, which would provide a direct route to poly-substituted pyridines. Research into tandem or cascade reactions, where multiple bonds are formed in a single operation, could lead to more efficient and atom-economical syntheses of complex molecules. researchgate.net
The reactivity of the ethyl ester group in concert with the bromo-substituents also warrants further investigation. For example, exploring decarboxylative coupling reactions or transformations that involve the ester as a directing group could unlock new synthetic possibilities. Another area of interest is the potential for this molecule to participate in cycloaddition reactions, either directly or after suitable modification, to construct novel heterocyclic systems.
Integration into Advanced Functional Materials Synthesis
The dibromo functionality of this compound makes it an attractive monomer or cross-linking agent for the synthesis of advanced functional materials. Pyridine dicarboxylic acids (PDCs), which can be derived from this compound, are being investigated for the production of polyester (B1180765) polymers. wur.nl For example, 2,5-PDC has been used to synthesize polyesters, and the orientation of the carboxylic acid groups influences the properties of the resulting polymers, highlighting the potential for creating materials with distinct characteristics for various applications. wur.nl
Future research could focus on incorporating this pyridine unit into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms provide convenient handles for polymerization via cross-coupling reactions, and the electron-deficient nature of the pyridine ring can be used to tune the electronic properties of the resulting materials. Additionally, this compound could serve as a ligand for the construction of metal-organic frameworks (MOFs). mdpi.comresearchgate.netrsc.orgresearchgate.net The nitrogen atom of the pyridine and the carboxylate group (after hydrolysis) can coordinate to metal ions, while the bromo groups could be post-synthetically modified to introduce further functionality within the MOF structure.
Scalable Synthesis and Process Intensification Studies
For this compound to be a truly viable building block for industrial applications, the development of a scalable and cost-effective synthesis is paramount. Current laboratory-scale syntheses may not be amenable to large-scale production. Therefore, research into process intensification, such as the use of flow chemistry, is crucial. Continuous flow processes can offer improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. nih.gov
Furthermore, the development of "green" synthetic routes that minimize waste and the use of hazardous reagents is a key challenge. nih.gov This could involve exploring enzymatic transformations or the use of more environmentally benign solvents and catalysts. A one-pot, four-component reaction under microwave irradiation has been shown to produce pyridine derivatives with excellent yields and short reaction times, representing a more sustainable approach. nih.gov The optimization of reaction conditions to maximize yield and minimize by-product formation will be a critical aspect of these studies.
Computational Design of Next-Generation Pyridine-Based Materials
Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in guiding the future research directions for this compound. rsc.orgnih.govresearchgate.netrsc.orgnih.govdovepress.com DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. This understanding can be leveraged to predict the regioselectivity of its reactions, design novel catalysts with enhanced performance, and forecast the properties of new materials derived from it.
For instance, computational modeling can be used to screen virtual libraries of ligands for catalytic transformations, identifying candidates that are likely to promote the desired reactivity and selectivity. Similarly, the electronic and optical properties of polymers and MOFs incorporating this pyridine unit can be simulated before their synthesis, allowing for a more rational design of functional materials. The synergy between computational prediction and experimental validation will be essential for accelerating the discovery and development of next-generation pyridine-based materials.
Addressing Regioselectivity Challenges in Complex Derivatizations
A significant and ongoing challenge in the chemistry of this compound is controlling the regioselectivity of its derivatization. With two non-equivalent C-Br bonds, selective functionalization at either the C2 or C5 position is a non-trivial task. The inherent electronic and steric differences between the two positions, as well as the influence of the ethyl carboxylate group, all play a role in determining the outcome of a reaction.
Future research must focus on developing robust and predictable methods for achieving high regioselectivity. This will likely involve a multi-pronged approach that combines the development of highly selective catalysts, the strategic use of directing groups, and a deep mechanistic understanding of the factors that govern regioselectivity. Computational studies will be invaluable in elucidating the transition states of competing reaction pathways and identifying the key factors that can be manipulated to favor one regioisomer over the other. researchgate.net Success in this area will unlock the full potential of this compound as a versatile platform for the synthesis of a wide array of complex and functional molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2,5-dibromo-4-pyridinecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via halogenation of pyridine precursors. A reflux method using anhydrous acetone and potassium carbonate as a base (to deprotonate intermediates) is common, followed by extraction and recrystallization (e.g., ethyl chloroacetate reflux with ketones ). Optimization involves controlling stoichiometry of brominating agents (e.g., Br₂ or PBr₃), reaction temperature (60–80°C), and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- ESIMS (Electrospray Ionization Mass Spectrometry) : Confirm molecular weight via [M+H]⁺ or [M−H]⁻ peaks. For example, similar ethyl pyridinecarboxylates show peaks at m/z 405.3/407.3 (Br isotopic pattern) .
- ¹H/¹³C NMR : Identify substituent positions on the pyridine ring. Aromatic protons appear downfield (δ 7.0–8.5 ppm), while ester groups (COOEt) show triplet signals near δ 4.3 ppm (CH₂) and δ 1.3 ppm (CH₃) .
- XRD : Resolve ambiguities in regiochemistry (e.g., bromine positions) using single-crystal diffraction .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Safety : Use PPE (nitrile gloves, lab coats) and fume hoods. Avoid contact with strong oxidizers (e.g., peroxides), which may induce hazardous reactions .
Advanced Research Questions
Q. How can crystallographic software resolve contradictions in structural data for brominated pyridine derivatives?
- Methodological Answer : Contradictions (e.g., bond-length discrepancies) arise from poor data resolution or twinning. Use SHELXL for refinement, applying restraints for disordered atoms. Validate models with Rint (<5%) and GooF (0.9–1.1). For twinned crystals, SHELXD or WinGX can partition overlapping reflections . Example workflow:
- Data Collection : High-resolution (<1.0 Å) synchrotron data.
- Validation : Check CIF files with PLATON for missed symmetry or voids.
Q. What role do bromine substituents play in directing further functionalization of the pyridine ring?
- Methodological Answer : Bromine’s strong electron-withdrawing effect deactivates the pyridine ring, favoring meta-substitution in electrophilic reactions. For cross-coupling (e.g., Suzuki), the 2- and 5-bromo positions act as leaving groups, enabling Pd-catalyzed C–C bond formation. Computational studies (DFT) can predict reactivity:
- Electrostatic Potential Maps : Highlight electron-deficient regions.
- Hammett Constants : Quantify substituent effects (σm for Br = +0.39) .
Q. How can researchers address low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or TLC to identify intermediates.
- Optimization Table :
| Step | Parameter | Adjustment | Outcome |
|---|---|---|---|
| Bromination | Br₂ equivalents | Reduce from 2.5 to 1.8 | Minimize di-brominated byproducts |
| Esterification | Solvent polarity | Switch from THF to DMF | Improve solubility of intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
